Hematoporphyrin

Vue d'ensemble

Description

Elle a été développée pour la première fois en Chine et est principalement utilisée en photothérapie dynamique pour le traitement des taches de vin, une malformation vasculaire congénitale du derme . L’hémoporphine se compose de deux isomères positionnels et est connue pour sa capacité à se concentrer dans les capillaires ectasiques, ce qui la rend efficace pour cibler les lésions vasculaires .

Mécanisme D'action

L’hémoporphine exerce ses effets par un processus appelé photothérapie dynamique. Après administration, l’hémoporphine s’accumule dans les tissus cibles, tels que les capillaires ectasiques dans les taches de vin. Lorsqu’elle est exposée à des longueurs d’onde spécifiques de la lumière, l’hémoporphine s’active et génère des espèces réactives de l’oxygène. Ces espèces réactives de l’oxygène endommagent les cellules cibles, ce qui conduit à leur destruction. Les cibles moléculaires et les voies impliquées comprennent l’induction du stress oxydatif et l’activation des voies apoptotiques .

Analyse Biochimique

Biochemical Properties

Hematoporphyrin interacts with various biomolecules in biochemical reactions. It is known to bind to mitochondria within cells . The interaction between this compound and proteins is crucial for understanding its role in various biochemical reactions, including its delivery and transport as a therapeutic agent .

Cellular Effects

This compound has been shown to have a growth-inhibiting effect on certain cells . For instance, it has been reported to inhibit the growth of rat kangaroo cells without added light . The growth effects on mouse cells were less marked . This compound can also induce apoptosis in cells .

Molecular Mechanism

The molecular mechanism of this compound involves the generation of singlet molecular oxygen by the action of visible light, which then attacks cellular targets . This process is part of the action mechanism in photodynamic therapy (PDT), where this compound acts as a photosensitizer .

Temporal Effects in Laboratory Settings

In vitro studies have shown that the uptake of this compound by individual cells occurs rapidly over a 2-hour period and levels off by 24 hours . This compound is excreted from cells by 48 hours after exposure . A low level of this compound is maintained in cells for up to 4 days following cessation of exposure .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, a study showed that when the this compound was 15 μg/mL and the laser power density reached 50 mW/cm2, the cell viability was significantly decreased .

Metabolic Pathways

It is known that this compound is a derivative of protoporphyrin IX , suggesting that it may be involved in the heme biosynthesis pathway.

Transport and Distribution

This compound is transported and distributed within cells and tissues. It has been shown to bind to mitochondria within cells . The transport and distribution of this compound are crucial for its role as a photosensitizer in photodynamic therapy .

Subcellular Localization

This compound is localized within the cytoplasm of cells . It shows a punctate distribution within the cytoplasm . This subcellular localization is important for its role in photodynamic therapy, where it acts as a photosensitizer .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L’hémoporphine est synthétisée par une série de réactions chimiques impliquant des dérivés de porphyrine. La synthèse implique généralement la méthylation de l’hématoporphyrine pour produire l’éther monométhylique de l’hématoporphyrine. Les conditions de réaction comprennent l’utilisation de catalyseurs et de solvants spécifiques pour garantir que le produit souhaité est obtenu avec une pureté élevée .

Méthodes de production industrielle : Dans les milieux industriels, la production d’hémoporphine implique une synthèse chimique à grande échelle utilisant des réacteurs automatisés. Le processus est soigneusement surveillé pour maintenir une qualité et un rendement constants. Le produit final est purifié en utilisant des techniques telles que la chromatographie liquide haute performance pour s’assurer qu’il répond aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions : L’hémoporphine subit diverses réactions chimiques, notamment :

Oxydation : L’hémoporphine peut être oxydée pour former différents dérivés, qui peuvent avoir des degrés de photosensibilité variables.

Réduction : Les réactions de réduction peuvent modifier la structure de l’hémoporphine, modifiant potentiellement ses propriétés thérapeutiques.

Réactifs et conditions courants :

Agents oxydants : Les agents oxydants courants utilisés dans les réactions avec l’hémoporphine comprennent le peroxyde d’hydrogène et le permanganate de potassium.

Agents réducteurs : Des agents réducteurs tels que le borohydrure de sodium sont utilisés pour modifier l’hémoporphine.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l’hémoporphine, chacun ayant des propriétés uniques qui peuvent être adaptées à des applications thérapeutiques spécifiques .

4. Applications de la recherche scientifique

L’hémoporphine a un large éventail d’applications de recherche scientifique, notamment, mais sans s’y limiter :

Chimie : L’hémoporphine est utilisée comme photosensibilisateur dans la recherche sur la photothérapie dynamique, où sa capacité à générer des espèces réactives de l’oxygène lors de l’activation par la lumière est étudiée.

Biologie : En recherche biologique, l’hémoporphine est utilisée pour étudier les réponses cellulaires à la photothérapie dynamique, notamment l’apoptose et la nécrose.

Médecine : Cliniquement, l’hémoporphine est utilisée dans le traitement des taches de vin et autres lésions vasculaires. .

Applications De Recherche Scientifique

Hemoporfin has a wide range of scientific research applications, including but not limited to:

Chemistry: Hemoporfin is used as a photosensitizer in photodynamic therapy research, where its ability to generate reactive oxygen species upon light activation is studied.

Biology: In biological research, hemoporfin is used to investigate cellular responses to photodynamic therapy, including apoptosis and necrosis.

Medicine: Clinically, hemoporfin is used in the treatment of port-wine stains and other vascular lesions. .

Comparaison Avec Des Composés Similaires

L’hémoporphine est unique parmi les photosensibilisateurs en raison de sa structure et de ses propriétés spécifiques. Des composés similaires comprennent :

Verteporfine : Un autre dérivé de porphyrine utilisé en photothérapie dynamique, principalement pour le traitement de la dégénérescence maculaire liée à l’âge.

Padeliporfine : Un photosensibilisateur utilisé dans le traitement du cancer de la prostate.

Porfimer sodium : Utilisé en photothérapie dynamique pour le traitement du cancer de l’œsophage et du cancer bronchopulmonaire non à petites cellules.

Comparée à ces composés, l’hémoporphine a une demi-vie plus courte et est rapidement éliminée du sang, ce qui réduit la durée de l’évitement de la lumière nécessaire après le traitement . Cela rend l’hémoporphine particulièrement adaptée au traitement des lésions vasculaires superficielles telles que les taches de vin.

Activité Biologique

Hematoporphyrin, a derivative of porphyrin, has garnered significant attention for its biological activities, particularly in the field of photodynamic therapy (PDT) for cancer treatment. This article explores the compound's mechanisms of action, therapeutic applications, and relevant research findings, supported by data tables and case studies.

Overview of this compound

This compound is a photosensitizing agent that can produce reactive oxygen species (ROS) upon exposure to light. This property makes it a valuable tool in PDT, where it selectively accumulates in tumor tissues and induces cell death through oxidative stress when activated by light.

- Photodynamic Activity : Upon light activation, this compound generates singlet oxygen and other ROS, leading to cellular damage and apoptosis in cancer cells. Studies have shown that this process can significantly inhibit the growth of various tumor types, including gliomas and other solid tumors .

- Cellular Uptake : The uptake of this compound by cells is influenced by its hydrophobicity, which affects its localization within cellular membranes. Research indicates that modifications to the structure of this compound derivatives can enhance their tumor-localizing capacity .

- Induction of Apoptosis : this compound has been shown to decrease mitochondrial membrane potential and activate apoptotic pathways in cancer cells. The induction of apoptosis is mediated through various signaling pathways involving microRNAs and other regulatory molecules .

In Vivo Studies

A pivotal study evaluated the in vivo biological activity of various fractions of this compound derivative (HpD) by measuring tumor necrosis depth in mice after light exposure. The results indicated that while some components like haematoporphyrin itself were inactive, the mono- and di-acetates exhibited significant activity when treated with sodium bicarbonate .

| Component | Activity | Notes |

|---|---|---|

| Haematoporphyrin | Inactive | Does not induce necrosis |

| Mono-acetate | Active | Induces necrosis upon light activation |

| Di-acetate | Active | Induces necrosis upon light activation |

Case Studies

- Glioma Treatment : A study involving U251 glioma cells demonstrated that treatment with this compound under specific light conditions resulted in a dose-dependent inhibition of cell growth and enhanced immunogenicity, suggesting its potential as an adjuvant therapy in cancer vaccination strategies .

- Bacterial Inhibition : this compound has also been explored for its antimicrobial properties. Research indicated that it could effectively inhibit the growth of bacterial strains such as Staphylococcus aureus when used in conjunction with other antibiotics, showcasing its versatility beyond oncology .

Conclusions

This compound exhibits significant biological activity primarily through its role as a photosensitizer in photodynamic therapy. Its ability to induce apoptosis in cancer cells while also showing promise against bacterial infections highlights its potential as a multifaceted therapeutic agent. Ongoing research is essential to fully elucidate its mechanisms and optimize its clinical applications.

Future Directions

Further studies focusing on:

- Optimizing Delivery Systems : Enhancing the delivery mechanisms for this compound to improve targeting efficacy.

- Combination Therapies : Investigating synergistic effects with other treatments to enhance overall therapeutic outcomes.

- Long-term Effects : Assessing the long-term safety and efficacy of this compound-based therapies in clinical settings.

Propriétés

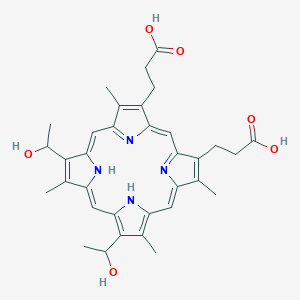

IUPAC Name |

3-[18-(2-carboxyethyl)-8,13-bis(1-hydroxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H38N4O6/c1-15-21(7-9-31(41)42)27-14-28-22(8-10-32(43)44)16(2)24(36-28)12-29-34(20(6)40)18(4)26(38-29)13-30-33(19(5)39)17(3)25(37-30)11-23(15)35-27/h11-14,19-20,37-40H,7-10H2,1-6H3,(H,41,42)(H,43,44) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFKRXESVMDBTNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)O)C)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)O)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H38N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901030645, DTXSID00864508 | |

| Record name | Hematoporphyrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901030645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-[7,12-Bis(1-hydroxyethyl)-3,8,13,17-tetramethylporphyrin-2,18-diyl]dipropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

598.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14459-29-1, 136752-88-0 | |

| Record name | Hematoporphyrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014459291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Photosan 3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136752880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HEMATOPORPHYRIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=267084 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | HEMATOPORPHYRIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59265 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hematoporphyrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901030645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Haematoporphyrin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.939 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEMATOPORPHYRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HBT6M5H379 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does hematoporphyrin interact with its target at the cellular level?

A1: this compound exhibits a high affinity for tumor cells, accumulating preferentially in these cells compared to normal tissues [, ]. Upon light activation, this compound transfers energy to molecular oxygen, generating singlet oxygen, a highly reactive oxygen species (ROS) []. Singlet oxygen is considered the primary cytotoxic agent responsible for the destruction of tumor cells in PDT [].

Q2: What are the downstream effects of this compound-mediated photodynamic therapy (PDT)?

A2: PDT with this compound primarily induces cell death through apoptosis [, ]. This process is characterized by mitochondrial damage, caspase activation, and ultimately, programmed cell death [, ]. Additionally, PDT can disrupt tumor microcirculation, leading to ischemia and necrosis [, ].

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C34H38N4O6. Its molecular weight is 602.68 g/mol.

Q4: How can spectroscopic techniques be used to characterize this compound?

A4: this compound displays characteristic absorption and fluorescence spectra. UV-Vis spectroscopy reveals specific absorption bands related to its porphyrin ring structure, while fluorescence spectroscopy is used to analyze its emission properties. These techniques can be utilized to study its aggregation state, interaction with other molecules, and monitor its stability [, , ].

Q5: How does the stability of this compound vary under different conditions?

A5: this compound's stability is influenced by factors such as pH, solvent polarity, and temperature. Aggregation of this compound molecules can occur in aqueous solutions, impacting its photophysical properties and therapeutic efficacy [, ].

Q6: What formulation strategies can be employed to enhance the stability, solubility, or bioavailability of this compound?

A6: Various strategies can be utilized to improve this compound's pharmaceutical properties. Encapsulation in nanoparticles, liposomes, or solid-lipid nanoparticles can enhance its solubility, stability, and target specificity [, , ]. Furthermore, chemical modifications, such as the addition of polyethylene glycol (PEG) chains, can improve its pharmacokinetic profile [].

Q7: What are the common in vitro models used to assess the efficacy of this compound-mediated PDT?

A7: Cell-based assays using various cancer cell lines, such as KB cells, SMMC-7721 hepatocellular carcinoma cells, and Y79 retinoblastoma cells, are frequently employed to evaluate the cytotoxicity and photodynamic activity of this compound [, , ].

Q8: What animal models have been used to study the in vivo efficacy of this compound-mediated PDT?

A8: Several animal models, including mice bearing C6 cerebral glioma, BALB/c mice with EMT6 mammary tumors, and rabbits with VX2 liver tumors, have been utilized to evaluate the anti-tumor efficacy of this compound-based PDT [, , , , ].

Q9: What are the potential toxicological effects associated with this compound?

A9: While generally considered safe for PDT applications, this compound can induce some side effects, primarily photosensitivity. Prolonged skin exposure to sunlight after treatment should be avoided. Studies in rats have shown potential dose-dependent toxicity, highlighting the importance of careful dose optimization [].

Q10: How can drug delivery systems improve the targeting and efficacy of this compound-mediated PDT?

A10: Targeted drug delivery systems, such as folate receptor-targeted solid-lipid nanoparticles, can enhance the delivery of this compound specifically to tumor cells, improving its therapeutic index and reducing off-target effects []. Utilizing strategies like ultrasound-mediated drug delivery with this compound-loaded microbubbles can also improve tumor targeting and treatment efficacy [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.